molecular formula C10H13N3O B1488440 6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2092797-62-9

6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1488440
CAS No.: 2092797-62-9
M. Wt: 191.23 g/mol
InChI Key: DWNYAWZNGXDOFD-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” could potentially interact with different targets in the body, depending on its stereochemistry and the orientation of its substituents.

Biochemical Analysis

Biochemical Properties

6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histamine receptors, particularly the H1 subtype . This interaction is significant as it can influence various physiological processes, including inflammatory responses and neurotransmission. The compound’s ability to bind to these receptors suggests its potential as a modulator in biochemical pathways involving histamine.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine receptors can lead to changes in intracellular calcium levels, which in turn affects various signaling cascades . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cell function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its binding to histamine receptors can either inhibit or activate these receptors, leading to downstream effects on cellular signaling pathways . This modulation of receptor activity can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in vitro and in vivo has demonstrated sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate histamine receptor activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in cellular signaling and metabolism. These threshold effects highlight the importance of dosage optimization in

Properties

IUPAC Name

6-(2-aminoethyl)-1-methylpyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-5-2-8-3-6-13(7-4-11)10(14)9(8)12/h2-3,5-6H,4,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNYAWZNGXDOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 2
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6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 3
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6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 4
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6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 5
Reactant of Route 5
6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 6
6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

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